molecular formula C13H10ClNO B8304989 Benzaldehyde-4-chlorophenylnitrone

Benzaldehyde-4-chlorophenylnitrone

Cat. No.: B8304989
M. Wt: 231.68 g/mol
InChI Key: SQFOKZCBFNORNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzaldehyde-4-chlorophenylnitrone is a nitrone compound characterized by a benzaldehyde backbone conjugated to a 4-chlorophenyl group via a nitrone moiety (C=N⁺–O⁻). Nitrones are widely studied as spin-trapping agents in electron spin resonance (ESR) spectroscopy for detecting free radicals in chemical and biological systems.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H

InChI Key

SQFOKZCBFNORNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Benzaldehyde-4-chlorophenylnitrone with structurally related nitrones and benzene derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues
Compound Name Substituent(s) Key Properties/Applications CAS Number (if available)
This compound 4-Cl-C₆H₄, nitrone Spin-trapping, radical detection Not explicitly listed
Benzaldehyde-4-nitrophenylhydrazone 4-NO₂-C₆H₄, hydrazone Limited toxicity data; R&D use only Not provided
5-Nitrovanillin 5-NO₂, aldehyde Intermediate in organic synthesis 6635-20-7
3-Fluoro-4-(trifluoromethyl)benzaldehyde 3-F, 4-CF₃ High electron-withdrawing effect Listed in Ambeed

Substituent Effects :

  • Electron-withdrawing groups (EWGs): The 4-Cl group in this compound enhances electrophilicity, improving radical-trapping efficiency compared to non-halogenated nitrones. Similarly, nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs like 5-Nitrovanillin and 3-Fluoro-4-(trifluoromethyl)benzaldehyde increase reactivity in substitution reactions.

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